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Introduction
This document provides detailed application notes and protocols for the preclinical evaluation

of OXi8007, a vascular disrupting agent (VDA), in combination with cabozantinib, a multi-

tyrosine kinase inhibitor (TKI), for the treatment of kidney cancer. The rationale for this

combination therapy lies in the complementary mechanisms of action of the two agents.

OXi8007 induces rapid vascular shutdown in the tumor core, leading to extensive necrosis.

Cabozantinib inhibits key signaling pathways (VEGFR, MET, and AXL) involved in tumor

angiogenesis, proliferation, and metastasis, potentially targeting the tumor rim and preventing

regrowth.

Mechanism of Action
OXi8007: OXi8007 is a water-soluble phosphate prodrug of OXi8006.[1][2] Following

administration, OXi8007 is rapidly converted to its active form, OXi8006, by non-specific

phosphatases.[1] OXi8006 then acts as a potent inhibitor of tubulin assembly by binding to the

colchicine site on tubulin.[1] This disruption of the microtubule cytoskeleton in rapidly

proliferating endothelial cells within the tumor vasculature leads to a cascade of events,

including cell rounding, increased vascular permeability, and ultimately, a rapid and selective
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shutdown of blood flow to the tumor.[2] This results in extensive tumor necrosis in the core of

the tumor.[2]

Cabozantinib: Cabozantinib is a small molecule inhibitor of multiple receptor tyrosine kinases,

including VEGFR, MET, and AXL.[3] These receptors are critically involved in the pathogenesis

of renal cell carcinoma (RCC). Inhibition of VEGFR disrupts angiogenesis, a key process for

tumor growth and metastasis.[3] The MET and AXL pathways are implicated in tumor cell

proliferation, invasion, and the development of resistance to anti-angiogenic therapies.[3] By

targeting these multiple pathways, cabozantinib can exert a broad anti-tumor effect.

Data Presentation
In Vitro Efficacy
The following tables summarize the in vitro activity of OXi8006 (the active metabolite of

OXi8007) and cabozantinib in relevant cell lines. Data for the combination in a kidney cancer

cell line is not readily available in the public domain and would require experimental

determination.

Table 1: In Vitro Activity of OXi8006

Cell Line Cancer Type Parameter Value Reference

MDA-MB-231 Breast Cancer GI50 32 nM [1]

HUVEC

(activated)
Endothelial GI50 41 nM [1]

-
Tubulin

Assembly
IC50 1.1 µM [1]

Table 2: In Vitro Activity of Cabozantinib in Renal Cell Carcinoma Cell Lines
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Cell Line Parameter Value Reference

786-O/WT IC50 10 µM (±0.6) [4]

786-O/S (sunitinib-

resistant)
IC50 13 µM (±0.4) [4]

293/KDR IC50 (VEGFR2)
~10 nM (inhibition of

phosphorylation)
[5]

786-O & A498 IC50 (MET)
~10 nM (inhibition of

phosphorylation)
[6]

In Vivo Efficacy
A preclinical study evaluated the combination of OXi8007 and cabozantinib in an orthotopic

Renca-luc syngeneic mouse model of kidney cancer.

Table 3: In Vivo Efficacy of OXi8007 and Cabozantinib Combination Therapy in Renca-luc

Model

Treatment
Group

Dosing
Schedule

Median
Survival Time

Significance
vs. Control

Reference

Control (Saline) -

Not explicitly

stated, but

shorter than

treatment groups

- [2][7]

OXi8007 alone Twice weekly

No significant

tumor growth

delay

- [2][7]

Cabozantinib

alone
Daily

Extended

survival
Significant [2][7]

OXi8007 +

Cabozantinib

OXi8007 twice

weekly,

Cabozantinib

daily

Significantly

increased

Significant vs.

monotherapy
[2][7]
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Experimental Protocols
In Vitro Cytotoxicity Assay (Representative Protocol)
This protocol is a general guideline for determining the in vitro cytotoxicity of OXi8007 and

cabozantinib, alone and in combination, against a renal cell carcinoma cell line (e.g., Renca).

1. Cell Culture:

Culture Renca cells in RPMI-1640 medium supplemented with 10% fetal bovine serum
(FBS), 0.1 mM MEM nonessential amino acids, and 1 mM sodium pyruvate at 37°C in a 5%
CO2 atmosphere.[8]

2. Cell Seeding:

Trypsinize and count the Renca cells.
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture
medium.
Incubate the plate overnight to allow for cell attachment.

3. Drug Preparation and Treatment:

Prepare stock solutions of OXi8007 and cabozantinib in a suitable solvent (e.g., DMSO).
Prepare serial dilutions of each drug and the combination in culture medium.
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-
only controls.
For combination studies, a fixed-ratio or a checkerboard matrix design can be used.

4. Incubation:

Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

5. Cell Viability Assessment (MTT Assay):

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
Incubate for 3-4 hours at 37°C.
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
Incubate overnight at 37°C to dissolve the formazan crystals.
Read the absorbance at 570 nm using a microplate reader.
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6. Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control.
Determine the IC50 values for each drug and the combination using a non-linear regression
analysis.
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay
method to determine if the interaction is synergistic, additive, or antagonistic.

In Vivo Orthotopic Renca-luc Syngeneic Mouse Model
This protocol is based on the methodology described for the preclinical evaluation of OXi8007
in combination with cabozantinib.[2][7]

1. Cell Line and Animal Model:

Cell Line: Renca-luc (murine renal adenocarcinoma cells expressing luciferase).
Animal Model: Male BALB/c mice (6-8 weeks old).

2. Orthotopic Tumor Implantation:

Anesthetize the mice.
Make a small flank incision to expose the left kidney.
Inject 2 x 10^5 Renca-luc cells in 0.1 mL of a suitable medium (e.g., PBS or Matrigel) into the
subcapsular space of the kidney.[9]
Suture the incision.
Monitor the mice for recovery.

3. Tumor Growth Monitoring:

Monitor tumor growth using bioluminescence imaging (BLI) at least once a week.
Administer luciferin to the mice and image using an in vivo imaging system.
Treatment can be initiated when the tumor bioluminescence reaches a predetermined signal
intensity (e.g., 1 x 10^6 photons/s).[2]

4. Drug Formulation and Administration:

OXi8007: Dissolve in saline. Administer intraperitoneally (IP) at a dose of 250 mg/kg twice
weekly.[2]
Cabozantinib: Formulate for oral administration. Administer daily.
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Control Group: Administer the respective vehicles.

5. Treatment Groups:

Group 1: Vehicle control.
Group 2: OXi8007 alone.
Group 3: Cabozantinib alone.
Group 4: OXi8007 + Cabozantinib.

6. Endpoint Analysis:

Tumor Growth: Monitor tumor volume via BLI throughout the study.
Survival: Monitor the mice daily and record the date of euthanasia due to tumor burden or
morbidity. The primary endpoint is typically median survival time.
Toxicity: Monitor body weight and clinical signs of toxicity.
Histology: At the end of the study, tumors can be excised for histological analysis to assess
necrosis and vascular changes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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